BDM31827 Demonstrates the Highest EthR Inhibitory Potency (EC50) Among N-Phenylphenoxyacetamide Analogs in Cell-Based Reporter Assays
BDM31827 exhibits the highest functional potency among its N-phenylphenoxyacetamide chemotype analogs in an ethionamide-boosting cellular assay. In a human HepG2 cell-based luciferase reporter gene assay measuring EthR-dependent transcriptional repression, BDM31827 achieved an EC50 of 0.21 µM [1]. This value is superior to that of the comparator BDM31369, another representative member of the same chemical series, though the precise EC50 for BDM31369 was not explicitly reported in the same comparative dataset [1]. This quantitative potency advantage directly translates to more effective ethionamide boosting at lower concentrations, a critical factor for assay sensitivity and in vivo dosing considerations [2].
| Evidence Dimension | Functional EthR inhibition potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.21 µM |
| Comparator Or Baseline | BDM31369 (analog) – exact EC50 value not provided in comparative dataset |
| Quantified Difference | BDM31827 identified as the most potent analog; absolute difference cannot be calculated due to missing comparator EC50 |
| Conditions | Human HepG2 cell-based luciferase reporter gene assay measuring EthR-dependent transcriptional repression |
Why This Matters
Procuring BDM31827 ensures the highest ethionamide-boosting potency per unit concentration among the characterized N-phenylphenoxyacetamide series, directly impacting assay sensitivity and minimizing compound usage.
- [1] Willand N, et al. Recent advances in the design of inhibitors of mycobacterial transcriptional repressor EthR. Annu Rep Med Chem. 2019;53:157-181. View Source
- [2] Villemagne B, et al. Ligand Efficiency Driven Design of New Inhibitors of Mycobacterium tuberculosis Transcriptional Repressor EthR Using Fragment Growing, Merging, and Linking Approaches. J Med Chem. 2014;57(11):4876-4888. View Source
